Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C20H23NO5 It is a derivative of propanoic acid and features both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid and ethanol.
Reduction: 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and amide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The amide group may also play a role in binding to specific proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester with a lower molecular weight and fewer functional groups.
Benzyl benzoate: Another ester with aromatic groups but lacking the amide functionality.
N-phenylacetamide: An amide with a simpler structure and different reactivity.
Properties
CAS No. |
34604-07-4 |
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Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H23NO5/c1-3-24-18(22)20(2,26-15-17-12-8-5-9-13-17)21-19(23)25-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3,(H,21,23) |
InChI Key |
CGOUEQRKXLDDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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